N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide
Description
Properties
Molecular Formula |
C21H16N4O2 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C21H16N4O2/c26-19-11-10-15-16(12-13-22-20(15)25-19)23-17-8-4-5-9-18(17)24-21(27)14-6-2-1-3-7-14/h1-13H,(H,24,27)(H2,22,23,25,26) |
InChI Key |
XILBDNKHKZGJRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC3=C4C=CC(=O)NC4=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, the Friedländer approach can be employed using substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of eco-friendly and atom-economical approaches is emphasized in recent research .
Chemical Reactions Analysis
Oxidation Reactions
The naphthyridine moiety and benzamide group undergo oxidation under controlled conditions. Common oxidizing agents include:
-
Potassium permanganate (KMnO₄) in acidic or basic media for hydroxylation of aromatic rings.
-
Hydrogen peroxide (H₂O₂) for epoxidation or sulfoxidation of sulfur-containing substituents.
Key Products :
-
Hydroxylated derivatives at the 5- or 6-position of the naphthyridine ring.
-
Oxidized benzamide intermediates with ketone or carboxylic acid functionalities .
Reduction Reactions
Reduction primarily targets the amide and aromatic nitro groups (if present in derivatives). Notable reagents include:
-
Sodium borohydride (NaBH₄) for selective reduction of carbonyl groups.
-
Catalytic hydrogenation (H₂/Pd-C) for nitro-to-amine conversions or saturation of double bonds.
Example Reaction Pathway :
Reduction of the amide group yields N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzylamine , altering biological activity .
Substitution Reactions
The amino group on the phenyl ring and positions on the naphthyridine core are reactive sites for electrophilic or nucleophilic substitution:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Nucleophilic Aromatic Substitution | Halogens (Cl₂, Br₂) in HNO₃/H₂SO₄ | Halo-substituted derivatives (e.g., Cl at C-3) |
| Electrophilic Substitution | Nitration (HNO₃/H₂SO₄) | Nitro derivatives (e.g., NO₂ at C-5) |
| Cross-Coupling | Suzuki-Miyaura (Pd catalysts, boronic acids) | Biaryl or heteroaryl-functionalized analogs |
Hydrolysis and Solvolysis
The benzamide linkage undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, reflux) : Produces benzoic acid and a free amine intermediate.
-
Basic Hydrolysis (NaOH, Δ) : Generates a carboxylate salt and aniline derivatives.
Kinetic Notes :
-
Hydrolysis rates depend on pH, with optimal cleavage observed at pH 10–12.
Complexation and Coordination Chemistry
The naphthyridine core acts as a ligand for metal ions, forming complexes with applications in catalysis and materials science:
-
Cu(II) complexes : Exhibit enhanced stability and redox activity.
Photochemical Reactions
The conjugated π-system enables UV light-induced reactions:
-
Photodimerization : Forms cyclobutane-linked dimers under UV irradiation.
-
Photooxidation : Generates singlet oxygen (¹O₂) for use in photodynamic therapy research.
Comparative Reactivity with Structural Analogs
Reactivity trends compared to similar compounds:
| Compound | Reactivity Difference |
|---|---|
| N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide | Higher susceptibility to oxidation due to the phenolic -OH group. |
| N-{4-[(6-Oxo-5,6-dihydrobenzo[c] naphthyridin-1-yl)amino]phenyl}benzamide | Reduced electrophilic substitution at the benzo-fused ring compared to naphthyridine. |
Limitations and Research Gaps
-
Positional isomer effects (e.g., 2- vs. 4-substitution on the phenyl ring) on reaction kinetics are understudied.
-
Mechanistic details of photochemical pathways require further elucidation.
Scientific Research Applications
Anticancer Activity
N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide has shown promise as a potential anticancer agent. Its structural similarity to known kinase inhibitors suggests that it may effectively interact with various protein kinases involved in tumor growth and proliferation. Studies indicate that compounds with similar naphthyridine structures can exhibit anti-tumor properties by inhibiting cancer cell proliferation and inducing apoptosis .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects by modulating inflammatory pathways. The presence of the naphthyridine ring system allows for interaction with inflammatory mediators, potentially reducing the secretion of pro-inflammatory cytokines . This application is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound could exhibit antimicrobial properties. Its ability to inhibit specific bacterial enzymes makes it a candidate for further investigation as an antimicrobial agent against resistant strains of bacteria .
Case Studies and Research Findings
Several studies have investigated the applications and effects of N-[2-[(7-oxo-8H-1,8-naphthyridin-4-y)amino]phenyl]benzamide:
- Antitumor Efficacy : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines through apoptosis induction .
- Anti-inflammatory Effects : Research showed that it reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory diseases .
- Antimicrobial Testing : In vitro assays indicated that this compound exhibited inhibitory effects against several pathogenic bacteria, warranting further exploration as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s 1,8-naphthyridine core allows it to bind to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and thereby preventing bacterial DNA replication .
Comparison with Similar Compounds
Structural Analogs in Antioxidant Benzamide Derivatives
highlights benzamide derivatives with antioxidant properties, focusing on substituents influencing activity:
Key Observations :
Comparison with Thioether-Modified Benzamides
lists structurally distinct benzamides excluded from a patent covering anticancer, antiviral, and antiplatelet applications. These compounds feature sulfur-containing substituents (e.g., thiazolylmethylthio, thienylmethylthio):
Key Observations :
- Sulfur Linkers : The patented derivatives leverage thioether groups to modulate solubility, bioavailability, or target binding (e.g., kinase inhibition). The absence of such groups in the target compound suggests divergent pharmacokinetic or mechanistic profiles .
- Therapeutic Scope : While the patented compounds target viral or thrombotic pathways, the naphthyridin-containing analog may prioritize different biological pathways, such as kinase inhibition or epigenetic modulation, common in naphthyridine derivatives .
Heterocyclic Thioureas with Antioxidant Activity
also describes heterocyclic thioureas (e.g., morpholine/piperidine carbothioamides) with comparable antioxidant efficacy to benzamides:
Key Observations :
- Heterocycle Rigidity : The target compound’s fused naphthyridine ring may offer superior binding affinity to planar biological targets (e.g., topoisomerases) compared to flexible morpholine/piperidine systems .
- Sulfur vs. Nitrogen : Thioureas rely on sulfur for radical scavenging, whereas the naphthyridine’s nitrogen-rich structure could facilitate hydrogen bonding or metal chelation, expanding its therapeutic utility .
Biological Activity
N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anticancer properties, and pharmacological implications.
Structural Characteristics
The compound is characterized by its unique structural features:
- Chemical Formula : C22H18N4O2
- Molecular Weight : 370.4 g/mol
- IUPAC Name : this compound
The presence of the naphthyridine moiety and the benzamide structure contributes to its reactivity and interaction with biological targets, enhancing its potential as a therapeutic agent.
Enzyme Inhibition
This compound has been identified as an inhibitor of several enzymes, particularly those involved in cancer and viral replication pathways. The compound's structural similarity to known inhibitors suggests that it may effectively target kinases and integrases.
Key Findings :
- The compound exhibits significant inhibitory activity against specific kinases involved in cellular signaling.
- It has shown potential as an antiviral agent by inhibiting integrases crucial for viral replication.
Anticancer Properties
Research indicates that compounds with naphthyridine frameworks can demonstrate notable anticancer activity. Studies have highlighted the following:
-
In Vitro Studies :
- The compound has shown cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth.
- For instance, related naphthyridine derivatives have demonstrated IC50 values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer and cervical cancer cell lines .
- Mechanism of Action :
Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of various naphthyridine derivatives on phosphodiesterase (PDE) enzymes. The results indicated that compounds similar to this compound displayed moderate to high inhibitory activities against PDE4D, a target implicated in inflammatory diseases.
| Compound | IC50 (nM) | Target |
|---|---|---|
| N-[2-(7-Oxo-naphthyridin)] | 140 | PDE4D |
| Rolipram | 410 | PDE4D |
This suggests that N-[2-(7-Oxo-naphthyridin)] could be a promising candidate for further development as an anti-inflammatory agent .
Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of naphthyridine derivatives. The study found that several compounds exhibited potent cytotoxicity against various human cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Aaptamine | H1299 (Lung) | 0.03 |
| Aaptamine | HeLa (Cervical) | 0.05 |
These findings highlight the potential for N-[2-(7-Oxo-naphthyridin)] to be further explored as an anticancer therapeutic agent .
Q & A
Q. What are the optimal synthetic routes for N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide in laboratory settings?
- Methodological Answer : A stepwise approach involves coupling the naphthyridine core with a substituted benzamide via a nucleophilic aromatic substitution or amide bond formation. For example, a similar benzamide derivative was synthesized using β-naphthol, benzaldehyde, and a carbodiimide coupling agent in a 3:1 acetonitrile:water solvent system under 72-hour stirring at room temperature. Purification via crystallization (methanol:water, 4:1) yielded 75% product . Key considerations include solvent polarity, reaction duration, and stoichiometric ratios of intermediates.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm proton environments and carbon backbone (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl signals at ~170 ppm) .
- IR Spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm.
Q. What are the key stability considerations for this compound under different storage conditions?
- Methodological Answer : Stability is influenced by:
- Temperature : Store at –20°C in amber vials to prevent thermal degradation.
- Light : Protect from UV exposure to avoid photolytic cleavage of the naphthyridine moiety.
- Moisture : Use desiccants in sealed containers to prevent hydrolysis of the amide bond. Preliminary stability assays (e.g., accelerated aging at 40°C/75% RH for 4 weeks) are recommended .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Molecular Docking : Screen against kinase or receptor targets (e.g., EGFR, PARP) using software like AutoDock Vina to predict binding affinities.
- Enzyme Inhibition Assays : Measure IC50 values via fluorescence-based or radiometric assays (e.g., ADP-Glo™ kinase assays).
- Gene Expression Profiling : Use RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like BAX/BCL-2).
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Q. What strategies resolve contradictions in activity data across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer :
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based luciferase reporter assays.
- Pharmacokinetic Profiling : Compare bioavailability (e.g., plasma half-life, tissue distribution) to reconcile discrepancies in efficacy.
- Theoretical Reassessment : Re-examine assumptions using frameworks like the "exposure-response" model to account for metabolic differences (e.g., CYP450-mediated oxidation) .
Q. What computational approaches predict the pharmacokinetic properties and toxicity profile of this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP inhibition.
- Molecular Dynamics Simulations : Simulate solvation dynamics and membrane interactions (e.g., Desmond or GROMACS) to assess passive diffusion.
- QSAR Modeling : Train models on similar benzamide derivatives to predict hepatotoxicity (e.g., mitochondrial toxicity endpoints) .
Q. How can researchers optimize the solubility and bioavailability of this compound without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates.
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers for sustained release. Preformulation studies (e.g., DSC/TGA analysis) are critical .
Data Analysis and Theoretical Frameworks
Q. How should researchers address variability in spectroscopic data during structural characterization?
- Methodological Answer :
- Signal Averaging : Acquire multiple NMR scans (≥32 transients) to improve S/N ratios.
- Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)₃) to resolve overlapping proton signals.
- DFT Calculations : Compare experimental IR/NMR data with density functional theory (B3LYP/6-311+G(d,p)) simulations to validate assignments .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism.
- Bootstrap Resampling : Estimate confidence intervals for EC50/IC50 values.
- ANOVA with Tukey’s Post Hoc : Compare treatment groups in multi-dose studies .
Ethical and Methodological Best Practices
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer :
- Detailed Reaction Logs : Document solvent batches, stirring rates, and humidity levels.
- QC Checkpoints : Validate intermediates via TLC/HPLC at each synthetic step.
- Open-Source Data Sharing : Publish NMR spectra and crystallographic data (CCDC) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
